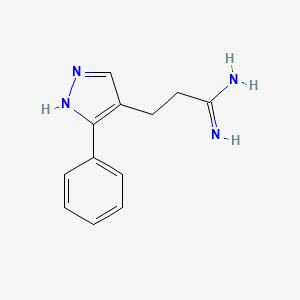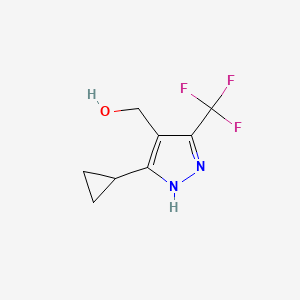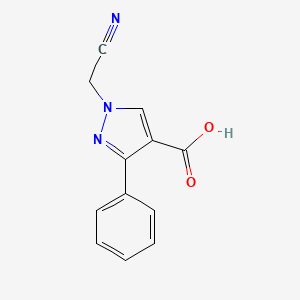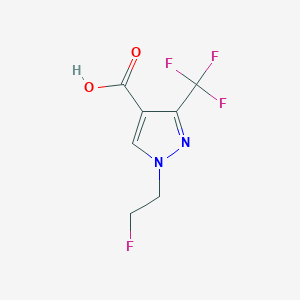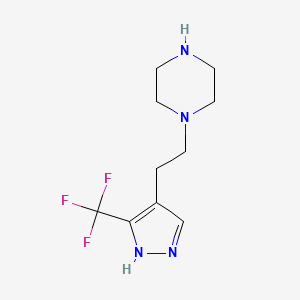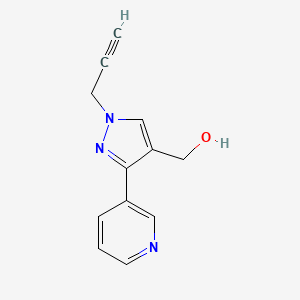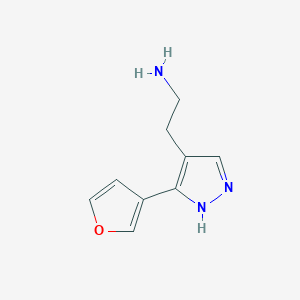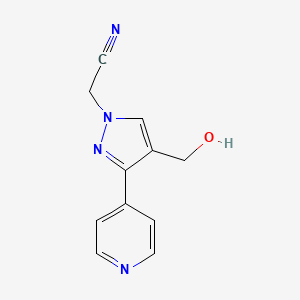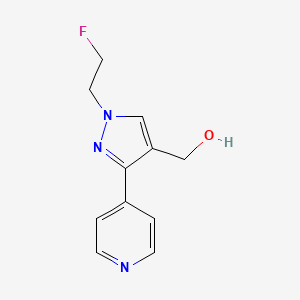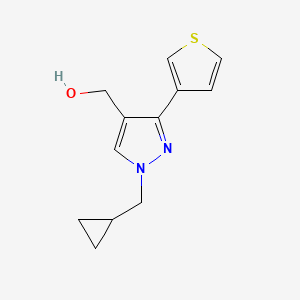![molecular formula C11H10FN3O B1482603 6-[(4-Fluorophenoxy)methyl]pyrimidin-4-amine CAS No. 2090975-26-9](/img/structure/B1482603.png)
6-[(4-Fluorophenoxy)methyl]pyrimidin-4-amine
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as “6-[(4-Fluorophenoxy)methyl]pyrimidin-4-amine”, involves several steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The reactions are likely to proceed through a TEMPO complexation/enamine addition/transient α-occupation/β-TEMPO elimination/cyclization sequence .Molecular Structure Analysis
The molecular structure of “6-[(4-Fluorophenoxy)methyl]pyrimidin-4-amine” is represented by the formula C11H10FN3O. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The fluorophenoxy group is attached to the pyrimidine ring via a methylene bridge.Chemical Reactions Analysis
Pyrimidine derivatives, such as “6-[(4-Fluorophenoxy)methyl]pyrimidin-4-amine”, can undergo various chemical reactions. For instance, a copper-catalyzed cyclization of ketones with nitriles enables a facile, general, and economical synthesis of diversely functionalized pyrimidines under basic conditions .Aplicaciones Científicas De Investigación
Tyrosine Kinase Inhibitors
- Application: This compound is used in the development of tyrosine kinase inhibitors, which are crucial in targeting receptors for the EGF family of growth factors. A study by Rewcastle et al. (1998) demonstrates its role in inhibiting the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and other members of the erbB family. The compound is effective in competitively binding at the ATP site of these enzymes, showcasing its potential in cancer therapy (Rewcastle et al., 1998).
Synthesis of Methoxy Esters
- Application: This compound is involved in the synthesis of methoxy esters of amino-substituted pyrimidines. According to a study published in the journal "Chemistry of Heterocyclic Compounds" (2013), these derivatives have been found to possess fungicidal properties, indicating their potential in agricultural applications (Тумкявичюс et al., 2013).
Novel Pyrimidine Derivatives
- Application: A study by Muralidharan et al. (2019) discusses the synthesis of novel pyrimidine derivatives, where this compound is used to develop anti-inflammatory and analgesic agents. These derivatives have been found to exhibit significant biological activities, suggesting their potential use in pain management and inflammation treatment (Muralidharan et al., 2019).
Propiedades
IUPAC Name |
6-[(4-fluorophenoxy)methyl]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O/c12-8-1-3-10(4-2-8)16-6-9-5-11(13)15-7-14-9/h1-5,7H,6H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOHHJUZFRNZDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=CC(=NC=N2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(4-Fluorophenoxy)methyl]pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



